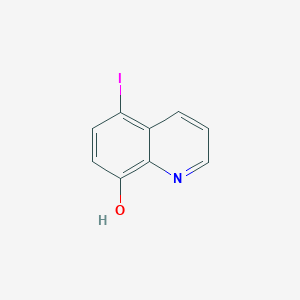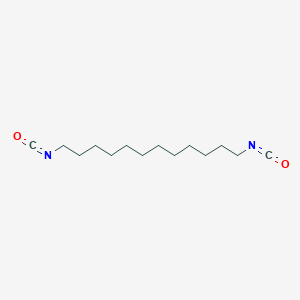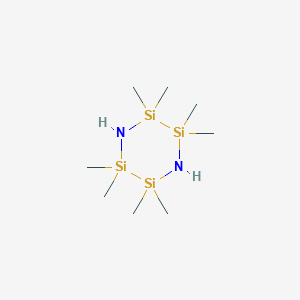
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane, also known as OMCTS, is a chemical compound that belongs to the family of silazanes. It has a unique molecular structure that makes it a useful tool in scientific research.
Aplicaciones Científicas De Investigación
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane is used in a variety of scientific research applications. It is commonly used as a reagent for the synthesis of other silazanes and silicon-based materials. 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane can also be used as a precursor for the synthesis of organosilicon compounds, which have a wide range of applications in the fields of electronics, coatings, and adhesives.
Mecanismo De Acción
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane has a unique molecular structure that makes it a useful tool in scientific research. It has a six-membered ring that contains two nitrogen atoms and four silicon atoms. This structure allows 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane to act as a Lewis base, which means it can donate a pair of electrons to a Lewis acid. This property makes 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane useful in a variety of chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane. However, it is known that 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane is not toxic to humans or animals when used in laboratory settings. It is also not known to have any significant environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions and can be stored for extended periods. However, 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane has some limitations. It is not soluble in water and requires the use of organic solvents for use in chemical reactions. It also has a strong odor that can be unpleasant for some researchers.
Direcciones Futuras
There are several future directions for research involving 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane. One possible area of research is the synthesis of new organosilicon compounds using 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane as a precursor. Another area of research is the use of 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane in the development of new materials with unique properties. Additionally, research could be conducted on the environmental impact of 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane and its potential use as a green reagent in chemical reactions.
Conclusion
In conclusion, 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane is a useful tool in scientific research due to its unique molecular structure. It can be easily synthesized and has a variety of applications in the fields of chemistry, electronics, and materials science. While there is limited information available on its biochemical and physiological effects, 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane is not known to be toxic to humans or animals. Future research could focus on the synthesis of new organosilicon compounds, the development of new materials, and the environmental impact of 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane.
Métodos De Síntesis
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane can be synthesized by reacting hexamethyldisilazane with trimethylamine in the presence of a catalyst. The reaction yields 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane as a colorless liquid with a boiling point of 155-156°C. The synthesis of 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane is relatively easy and can be performed in a laboratory setting.
Propiedades
Número CAS |
15164-14-4 |
|---|---|
Nombre del producto |
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane |
Fórmula molecular |
C8H26N2Si4 |
Peso molecular |
262.65 g/mol |
Nombre IUPAC |
2,2,3,3,5,5,6,6-octamethyl-1,4,2,3,5,6-diazatetrasilinane |
InChI |
InChI=1S/C8H26N2Si4/c1-11(2)9-13(5,6)14(7,8)10-12(11,3)4/h9-10H,1-8H3 |
Clave InChI |
JXMNXDFWZWODDO-UHFFFAOYSA-N |
SMILES |
C[Si]1(N[Si]([Si](N[Si]1(C)C)(C)C)(C)C)C |
SMILES canónico |
C[Si]1(N[Si]([Si](N[Si]1(C)C)(C)C)(C)C)C |
Sinónimos |
2,2,3,3,5,5,6,6-Octamethyl-1,4-diaza-2,3,5,6-tetrasilacyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



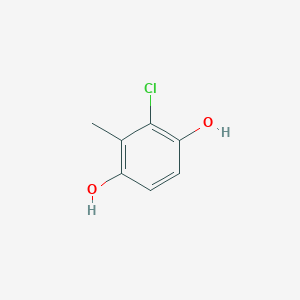

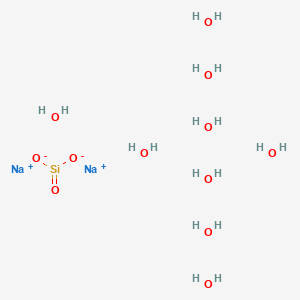
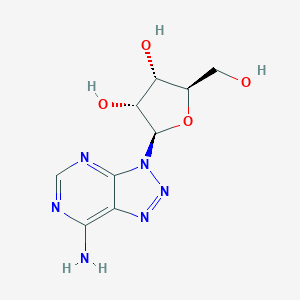
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)

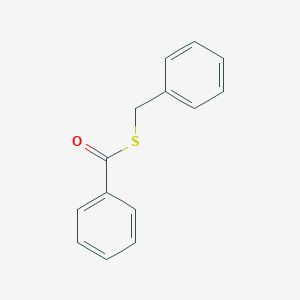
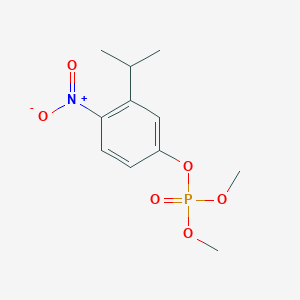

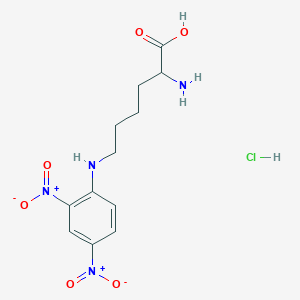
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)
